2,5-Dimethoxyphenol

Antioxidant mechanism Gas-phase acidity DFT calculation

2,5-Dimethoxyphenol (2,5-DMP, CAS 18113-18-3) is a disubstituted phenolic compound belonging to the methoxyphenol class (molecular formula C₈H₁₀O₃, MW 154.16), characterized by a benzene ring bearing one hydroxyl group (–OH) and two methoxy substituents (–OCH₃) at the 2- and 5-positions. The compound exists as a colorless to light yellow liquid or low-melting solid at room temperature, with a boiling point of 135 °C at 15 mmHg, a flash point of 117 °C, and limited water solubility (calculated 7.6 g/L at 25 °C).

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 18113-18-3
Cat. No. B092355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxyphenol
CAS18113-18-3
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3
InChIKeyKYFBKHRLIHDKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxyphenol (CAS 18113-18-3): A Position-Specific Methoxyphenol Scaffold for Radical Chemistry and Organic Synthesis


2,5-Dimethoxyphenol (2,5-DMP, CAS 18113-18-3) is a disubstituted phenolic compound belonging to the methoxyphenol class (molecular formula C₈H₁₀O₃, MW 154.16), characterized by a benzene ring bearing one hydroxyl group (–OH) and two methoxy substituents (–OCH₃) at the 2- and 5-positions [1]. The compound exists as a colorless to light yellow liquid or low-melting solid at room temperature, with a boiling point of 135 °C at 15 mmHg, a flash point of 117 °C, and limited water solubility (calculated 7.6 g/L at 25 °C) . Unlike the more extensively studied 2,6- and 3,4-dimethoxyphenol isomers, the 2,5-substitution pattern confers distinct electronic and steric properties that critically influence its radical-scavenging thermodynamics, regioselective oxidative demethylation behavior, and gas-phase acidity—parameters that cannot be reliably extrapolated from other positional isomers [1].

Why 2,5-Dimethoxyphenol Cannot Be Substituted by Other Dimethoxyphenol Isomers Without Experimental Revalidation


The dimethoxyphenol family comprises six positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethoxyphenol), each possessing identical molecular formula but divergent physicochemical and reactivity profiles due to the precise spatial arrangement of methoxy and hydroxyl groups. Experimental and theoretical studies have established that substitution pattern fundamentally governs gas-phase acidity [1] and O–H bond dissociation enthalpy (BDE), which are direct determinants of hydrogen-atom transfer (HAT) efficiency to peroxyl radicals [2]. Furthermore, in copper-mediated oxidative demethylation systems, the regiochemistry of methoxy cleavage is dictated by the relative positions of substituents [3]. Consequently, a researcher developing a radical-trapping assay, designing an electrochemical sensor based on electropolymerized phenolic films, or performing selective catechol synthesis cannot assume functional interchangeability among 2,5-DMP, 2,6-DMP, or 3,4-DMP. Procurement decisions must be guided by isomer-specific, quantitative performance data rather than generic class-level expectations.

Quantitative Differentiation Evidence for 2,5-Dimethoxyphenol: Comparative Data Against Isomers and Analogs


Gas-Phase Acidity Ranking: 2,5-DMP Exhibits Highest Theoretical Acidity Among Six Dimethoxyphenol Isomers

Theoretical DFT calculations established the following gas-phase acidity order for dimethoxyphenol isomers: 2,5-dimethoxyphenol > 2,3-dimethoxyphenol > 3,4,5-trimethoxyphenol > 3,5-dimethoxyphenol ≈ 2,4-dimethoxyphenol > 2,6-dimethoxyphenol > 3,4-dimethoxyphenol > phenol > chromanol [1]. The superior acidity of 2,5-DMP correlates with enhanced stabilization of the corresponding phenoxide ion via intramolecular C–H···O hydrogen bonding interactions unique to vicinal methoxy/hydroxyl arrangements [1].

Antioxidant mechanism Gas-phase acidity DFT calculation Thermochemistry

O–H Bond Dissociation Enthalpy Reduction: 2,4-DMP Shows –5.4 kcal/mol BDE Decrease Relative to Phenol; 2,5-DMP Inferred to Follow Similar ortho-Alkoxy Stabilization Trend

Experimental EPR equilibration studies quantified the effects of ortho-alkoxy substitution on phenolic O–H BDE. 2,4-Dimethoxyphenol exhibited a BDE(O–H) decrease of –5.4 kcal/mol relative to unsubstituted phenol in benzene solution, compared to –1.8 kcal/mol for 2-methoxyphenol and –3.7 kcal/mol for 2-methoxy-4-methylphenol [1]. While 2,5-DMP was not directly measured in this study, the data establish a quantitative structure–activity trend: each additional electron-donating methoxy group in ortho or para positions cumulatively lowers BDE, and 2,5-DMP (bearing one ortho and one para methoxy relative to OH) is expected to exhibit BDE reduction comparable to or exceeding the –5.4 kcal/mol observed for the 2,4-isomer [1].

Bond dissociation enthalpy Hydrogen-atom transfer Radical scavenging EPR spectroscopy

Regioselective Oxidative Demethylation: 2,5-DMP Undergoes Predominant ortho-Demethylation, Distinct from Other ortho-Methoxyphenol Substrates

In a Cu²⁺–ascorbic acid–O₂ oxidative system, 2,5-dimethoxyphenol was converted predominantly to the ortho-demethylated catechol product, with only partial meta-demethylation observed as a minor pathway [1]. This selectivity profile differs from that of guaiacol (2-methoxyphenol) and other ortho-methoxyphenol substrates, where the absence of a second methoxy group eliminates competing regiochemical outcomes [1]. Anisole (methoxybenzene without a phenolic OH) exhibited substantially lower reactivity, confirming the essential role of the free hydroxyl in mediating copper–substrate coordination [1].

Oxidative demethylation Catechol synthesis Copper catalysis Regioselectivity

HPLC Retention Time Differentiation: 2,5-DMP Resolves Distinctly from 3,4-DMP and 2,6-DMP Under Optimized Conditions

Under optimized reversed-phase HPLC conditions using a Thermo Scientific Hypersil GOLD PFP column, the three dimethoxyphenol isomers elute with distinct retention times: 3,4-dimethoxyphenol at 3.31 min, 2,6-dimethoxyphenol at 4.96 min, and 2,5-dimethoxyphenol at 7.21 min [1]. The 2.25-minute separation window between 2,6-DMP and 2,5-DMP demonstrates that baseline chromatographic resolution of these positional isomers is analytically achievable, enabling accurate isomer identification and purity verification in multi-component mixtures or reaction monitoring workflows [1].

HPLC separation Positional isomer analysis Method development Analytical chemistry

Scientifically Validated Application Scenarios for 2,5-Dimethoxyphenol (CAS 18113-18-3) Based on Quantitative Evidence


Fundamental Antioxidant Mechanism Studies Requiring Quantified Gas-Phase Acidity Reference

Researchers investigating structure–activity relationships in phenolic antioxidants require compounds with experimentally validated and theoretically ranked gas-phase acidities. 2,5-Dimethoxyphenol, ranked highest in gas-phase acidity among six dimethoxyphenol isomers by DFT calculations, serves as a reference standard for calibrating computational models of intramolecular hydrogen bonding and phenoxide ion stabilization [1]. Its placement at the extreme of the isomer acidity series makes it particularly valuable for establishing the upper-bound thermodynamic limits of methoxy-substituted phenol hydrogen-atom donor capacity [1].

Regioselective Catechol Synthesis via Copper-Mediated Oxidative Demethylation

Synthetic chemists requiring specific catechol regioisomers can leverage the documented ortho-selective demethylation behavior of 2,5-dimethoxyphenol under Cu²⁺–ascorbic acid–O₂ oxidative conditions [1]. The predominant ortho-demethylation pathway provides a predictable product distribution that contrasts with the single-pathway outcome from mono-methoxyphenol substrates, offering a tactical advantage when designing synthetic routes that exploit or avoid competitive meta-demethylation side reactions [1].

HPLC Method Development and Isomer-Specific Purity Verification

Analytical laboratories developing purity assays for methoxyphenol-containing materials can utilize the documented retention time of 7.21 minutes for 2,5-dimethoxyphenol on a Hypersil GOLD PFP column as a validated reference point for isomer identification [1]. The baseline separation from 2,6-DMP (ΔRT = 2.25 min) and 3,4-DMP (ΔRT = 3.90 min) supports robust method qualification for detecting positional isomer impurities that might otherwise confound structure–activity interpretations in biological or materials testing [1].

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